N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-beta-alanine
Description
This compound is a synthetic tetrahydroisoquinoline derivative featuring a beta-alanine moiety linked via a carbonyl group to the nitrogen atom of the dihydroisoquinoline core. The compound’s design aligns with pharmacological interest in tetrahydroisoquinolines as modulators of NMDA receptors (e.g., GluN2C/D potentiators in ) or orexin-1 antagonists (as in ) .
Properties
IUPAC Name |
3-[[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6/c1-28-16-6-4-14(5-7-16)21-17-13-19(30-3)18(29-2)12-15(17)9-11-24(21)22(27)23-10-8-20(25)26/h4-7,12-13,21H,8-11H2,1-3H3,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGGGKCDGOWUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2C(=O)NCCC(=O)O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-beta-alanine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dihydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure.
Introduction of methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the beta-alanine moiety: This step involves the coupling of the dihydroisoquinoline derivative with beta-alanine using coupling agents like carbodiimides (e.g., EDCI) under mild conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-beta-alanine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It may find applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-beta-alanine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis may face challenges in coupling the beta-alanine moiety efficiently, as seen in the low yield (15%) of 31 () when using 1-iodopropane. Optimizing reaction conditions (e.g., solvent, stoichiometry) could improve outcomes .
- However, rotational isomerism (observed in 155) could complicate its pharmacokinetic profile .
- SAR Insights: The 4-methoxyphenyl group is conserved across analogs in and , suggesting its critical role in receptor binding. Replacing it with non-methoxy substituents (e.g., chlorine in 156) may alter potency or selectivity .
Biological Activity
N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-beta-alanine is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Isoquinoline moiety : Contributes to its biological activity.
- Beta-alanine : Known for its role in various physiological processes.
- Methoxy groups : Potentially enhance lipophilicity and biological activity.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 342.38 g/mol.
Antitumor Activity
Research indicates that derivatives of isoquinoline compounds exhibit significant antitumor activity. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Isoquinoline Derivatives
A study examined several isoquinoline derivatives, revealing that modifications at the 1 and 2 positions significantly influenced their cytotoxicity against various cancer cell lines. The presence of methoxy groups was particularly noted for enhancing activity against breast cancer cells .
Neuroprotective Effects
Compounds with similar structures have been investigated for neuroprotective effects. In vitro studies suggest that they may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of signaling pathways involved in cell survival.
The proposed mechanisms include:
- Inhibition of oxidative stress : By scavenging free radicals.
- Regulation of apoptotic pathways : By modulating Bcl-2 family proteins.
Anti-inflammatory Properties
This compound has been observed to exhibit anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
Research Findings
A study demonstrated that related compounds could reduce inflammation in animal models of arthritis by decreasing the levels of TNF-alpha and IL-6 .
Table 1: Biological Activities of Isoquinoline Derivatives
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antitumor | Various isoquinoline analogs | Inhibition of cell proliferation |
| Neuroprotective | Similar derivatives | Protection against oxidative stress |
| Anti-inflammatory | Methoxy-substituted compounds | Reduction in pro-inflammatory cytokines |
| Mechanism | Description |
|---|---|
| Oxidative Stress Inhibition | Scavenging free radicals |
| Apoptosis Regulation | Modulating Bcl-2 family proteins |
| Cytokine Production | Inhibiting TNF-alpha and IL-6 production |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
